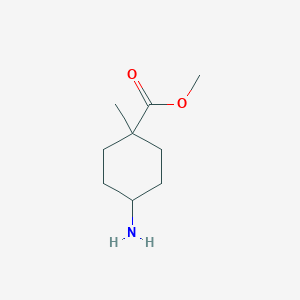![molecular formula C16H12BrClN4O B8674979 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8674979.png)
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound with a molecular formula of C₁₆H₁₂BrClN₄O and a molecular weight of 391.65 g/mol . This compound features a quinoline core structure substituted with an azetidine ring and a pyrimidine moiety, making it a unique and versatile molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the azetidine ring, and the attachment of the pyrimidine moiety. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Attachment of Pyrimidine Moiety: The pyrimidine moiety can be attached through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)quinoline: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)quinoline: Similar structure but with a piperidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)morpholin-1-yl)quinoline: Similar structure but with a morpholine ring instead of an azetidine ring.
Uniqueness
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H12BrClN4O |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H12BrClN4O/c17-12-7-19-16(18)21-15(12)23-11-8-22(9-11)14-6-5-10-3-1-2-4-13(10)20-14/h1-7,11H,8-9H2 |
Clave InChI |
YGOIUXAMIRHVPC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1H-Pyrrolo[3,2-b]pyridine-3-carboxamide, N-(2-fluoroethyl)-1-[(6-methoxy-5-methyl-4-pyrimidinyl)methyl]-](/img/structure/B8674960.png)



![[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B8674995.png)
